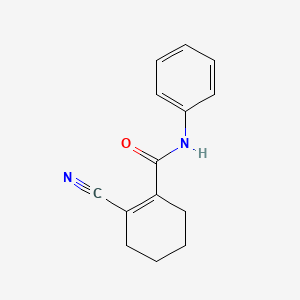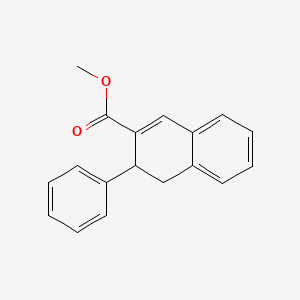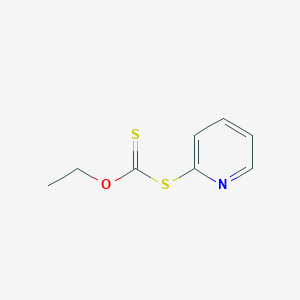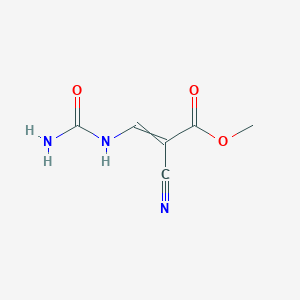![molecular formula C18H38IN3O B14404476 4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide CAS No. 89610-64-0](/img/structure/B14404476.png)
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide is a complex organic compound with a unique structure that includes a morpholine ring, diethylamino, and octylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine ring, followed by the introduction of the diethylamino and octylamino groups through nucleophilic substitution reactions. The final step involves the formation of the iodide salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-{(Diethylamino)[hexyl(methyl)amino]methylidene}morpholin-4-ium iodide
- 4-{(Diethylamino)[methyl(octyl)amino]methylene}morpholin-4-ium
Uniqueness
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
89610-64-0 |
|---|---|
分子式 |
C18H38IN3O |
分子量 |
439.4 g/mol |
IUPAC名 |
N',N'-diethyl-N-methyl-1-morpholin-4-ium-4-ylidene-N-octylmethanediamine;iodide |
InChI |
InChI=1S/C18H38N3O.HI/c1-5-8-9-10-11-12-13-19(4)18(20(6-2)7-3)21-14-16-22-17-15-21;/h5-17H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
IRCLMRYKEDAZPA-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCN(C)C(=[N+]1CCOCC1)N(CC)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)
![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)



![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)


![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)


